molecular formula C12H20O6 B081281 Glycerol triglycidyl ether CAS No. 13236-02-7

Glycerol triglycidyl ether

Cat. No.: B081281
CAS No.: 13236-02-7
M. Wt: 260.28 g/mol
InChI Key: SYEWHONLFGZGLK-UHFFFAOYSA-N
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Description

Glycerol triglycidyl ether is a colorless to slightly yellow transparent liquid. It is widely used in various applications such as coatings, adhesives, and as a crosslinking agent in polymer chemistry. This compound is known for its ability to enhance the mechanical properties and stability of materials, making it valuable in industrial and scientific applications .

Mechanism of Action

Target of Action

Glycerol triglycidyl ether (GTE) primarily targets gelatine , a protein with excellent film-forming properties . Gelatine is widely used in coatings, medicine, food, photography, and other fields . Its brittleness and sensitivity to hygrothermal environments limit its application .

Mode of Action

GTE interacts with gelatine through a crosslinking reaction between the functional groups of gelatine and GTE . This crosslinking reaction forms a hyperbranched polymer, reducing the brittleness of gelatine and increasing its water resistance . The addition of GTE greatly reduces the moisture absorption and swelling of gelatine, improving its moisture stability .

Biochemical Pathways

The biochemical pathway involved in the action of GTE is the etherification process of glycerol . This process includes alcohol solvent, olefin solvent, and solvent-free routes, along with products that are formed at various stages of the reaction .

Pharmacokinetics

It’s known that gte greatly enhances the dimensional stability of gelatine films during dry-wet cycling .

Result of Action

The result of GTE’s action is the enhancement of the dimensional stability and flexibility of gelatine films under dry-wet cycling . GTE reduces the moisture absorption and swelling of gelatine, improving its moisture stability . Furthermore, benefiting from GTE as a crosslinking agent, the mechanical strength and flexibility of the gelatine films are both enhanced .

Action Environment

The action of GTE is influenced by environmental factors, particularly dry-wet cycling conditions . GTE is employed as a synergistic crosslinking and plasticising agent to improve the stability and flexibility of gelatine films under these conditions . The plasticising effect of GTE on the dimensional stability and flexibility of gelatine films in alternating dry-wet environments has been studied .

Biochemical Analysis

Biochemical Properties

Glycerol triglycidyl ether plays a significant role in biochemical reactions. It has been employed as a synergistic crosslinking and plasticising agent, particularly in the modification of gelatine films . The addition of GTE greatly reduces the moisture absorption and swelling of gelatine, thereby improving its moisture stability . This indicates that GTE interacts with the protein structure of gelatine, altering its physical properties.

Cellular Effects

The effects of this compound on cells are primarily observed in its interactions with gelatine, a protein that forms films used in various applications. GTE enhances the dimensional stability of gelatine films during dry-wet cycling, indicating that it may influence cellular processes related to moisture absorption and swelling

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a crosslinking and plasticising agent. GTE’s three epoxy groups participate in curing reactions, forming chain-like and network structures . This process enhances the mechanical strength and flexibility of materials like gelatine films

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to enhance the dimensional stability and flexibility of gelatine films in alternating dry-wet environments . Over time, GTE greatly reduces the moisture absorption and swelling of gelatine, improving its moisture stability . This suggests that GTE may have long-term effects on the physical properties of materials in which it is incorporated.

Preparation Methods

Glycerol triglycidyl ether is synthesized through the reaction of glycerol with epichlorohydrin, followed by dehydrochlorination using sodium hydroxide. The reaction involves the formation of three epoxy groups, which are crucial for its crosslinking properties . The industrial production of this compound typically involves the following steps:

Chemical Reactions Analysis

Glycerol triglycidyl ether undergoes various chemical reactions, including:

Comparison with Similar Compounds

Glycerol triglycidyl ether is unique due to its three epoxy groups, which provide multiple sites for crosslinking. Similar compounds include:

This compound stands out due to its higher functionality and ability to form more complex crosslinked networks, making it highly valuable in advanced material applications.

Properties

IUPAC Name

2-[1,3-bis(oxiran-2-ylmethoxy)propan-2-yloxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1(13-3-10-5-16-10)9(15-7-12-8-18-12)2-14-4-11-6-17-11/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEWHONLFGZGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(COCC2CO2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31305-91-6
Record name Oxirane, 2,2′,2′′-[1,2,3-propanetriyltris(oxymethylene)]tris-, homopolymer
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DSSTOX Substance ID

DTXSID00884584
Record name Oxirane, 2,2',2''-[1,2,3-propanetriyltris(oxymethylene)]tris-
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Molecular Weight

260.28 g/mol
Source PubChem
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CAS No.

13236-02-7
Record name Glycerol triglycidyl ether
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Triglycidylglycerol
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Record name Oxirane, 2,2',2''-[1,2,3-propanetriyltris(oxymethylene)]tris-
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Record name Oxirane, 2,2',2''-[1,2,3-propanetriyltris(oxymethylene)]tris-
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Record name 1,2,3-tris(2,3-epoxypropoxy)propane
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Record name TRIGLYCIDYLGLYCEROL
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Record name TRIGLYCIDYLGLYCEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Glycerol Triglycidyl Ether (GTE) in material science applications?

A1: GTE acts as a crosslinking agent due to its three reactive epoxy groups. [, , ] These epoxy groups can react with various functional groups, such as amines, carboxylic acids, and hydroxyls, present in other molecules or materials. This crosslinking process leads to the formation of a three-dimensional network structure, altering the material's physical and chemical properties. For example, in the tanning process of leather, GTE interacts with the amino groups (-NH2) of collagen fibers, leading to crosslinking and enhanced thermal stability. []

Q2: Can you describe the structure and key properties of GTE?

A2: this compound has the molecular formula C9H16O6 and a molecular weight of 216.23 g/mol. [] Its structure consists of a glycerol backbone with three glycidyl ether groups attached. While spectroscopic data is not provided in these excerpts, FTIR and 1H NMR can be used to confirm its structure. [] The presence of three epoxy groups makes GTE highly reactive and suitable for crosslinking reactions.

Q3: How does GTE compare to traditional Resorcinol-Formaldehyde-Latex (RFL) systems in terms of performance and environmental impact?

A3: GTE shows promise as an environmentally friendly alternative to RFL systems, particularly in the preparation of fiber-reinforced rubber composites. [, ] Traditional RFL systems, while effective, utilize toxic components like resorcinol and formaldehyde. Research suggests that GTE-based impregnation solutions can achieve comparable or even superior adhesion performance to RFL systems without the associated toxicity concerns. [, ]

Q4: Are there any studies exploring the biodegradability of GTE-modified materials?

A4: Yes, research has investigated the anaerobic biodegradation of protein hydrolysate crosslinked with GTE and other higher-molecular weight diepoxides. [] The study found that the degradation rate was influenced by the type of diepoxide used, with GTE-crosslinked materials showing a reduced degradation rate compared to unmodified hydrolysate. This highlights the importance of considering the biodegradability of GTE-modified materials in specific applications, particularly in environmentally sensitive areas.

Q5: How does the molecular size of the crosslinking agent affect the properties of the final material?

A5: Comparing GTE (a smaller molecule) to higher-molecular weight diepoxides in crosslinking protein hydrolysate revealed that GTE led to a more significant reduction in biodegradation rate. [] Additionally, in the development of adhesives for rubber composites, GTE outperformed a macromolecular epoxy resin (E-51) in terms of peeling adhesion performance. [] This suggests that smaller, more mobile crosslinkers like GTE can penetrate the material matrix more effectively, leading to a denser crosslinking network and altered material properties.

Q6: What are some of the challenges associated with using GTE in material applications, and how can they be addressed?

A6: One potential challenge is the relatively high reactivity of GTE, which can make controlling the crosslinking reaction and achieving desired material properties challenging. [] Researchers are exploring strategies to fine-tune the reactivity of GTE, such as incorporating it into more complex formulations or modifying reaction conditions like temperature and pH. For instance, using GTE in conjunction with dopamine, m-xylylenediamine, and latex allowed for controlled coating of nylon-66 fibers and improved their interfacial adhesion with neoprene rubber. []

Q7: Beyond fiber-reinforced composites and leather tanning, what are other potential applications for GTE?

A7: GTE's versatility makes it suitable for diverse applications. It can be utilized in the development of high-performance epoxy vitrimers, which are recyclable polymers with self-healing capabilities. [] GTE has also been explored for improving the dimensional stability and flexibility of photographic gelatin films. [] Further research is ongoing to explore its potential in areas such as coatings, adhesives, and biomaterials.

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